

An In-depth Technical Guide to Carbomer 941: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Carbomer 941

Cat. No.: B606477

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Carbomer 941**, a high molecular weight polymer of acrylic acid cross-linked with allyl ethers of pentaerythritol. Widely utilized in the pharmaceutical and cosmetic industries as a thickening, suspending, and stabilizing agent, a thorough understanding of its chemical structure and synthesis is crucial for formulation development and optimization.^{[1][2]} This document details the chemical architecture of **Carbomer 941**, provides a representative synthesis protocol, and outlines key characterization methods.

Chemical Structure of Carbomer 941

Carbomer 941 is a synthetic polymer belonging to the family of cross-linked polyacrylates.^[2] The primary monomer unit is acrylic acid, which undergoes polymerization to form long polyacrylic acid chains. These chains are then cross-linked by a polyalkenyl polyether, specifically allyl ethers of pentaerythritol, to create a three-dimensional network structure.^{[1][2]} This cross-linking is fundamental to the polymer's ability to swell in water and form viscous gels. The approximate molecular weight of **Carbomer 941** is in the order of 10^8 – 10^9 g/mol .



[Click to download full resolution via product page](#)

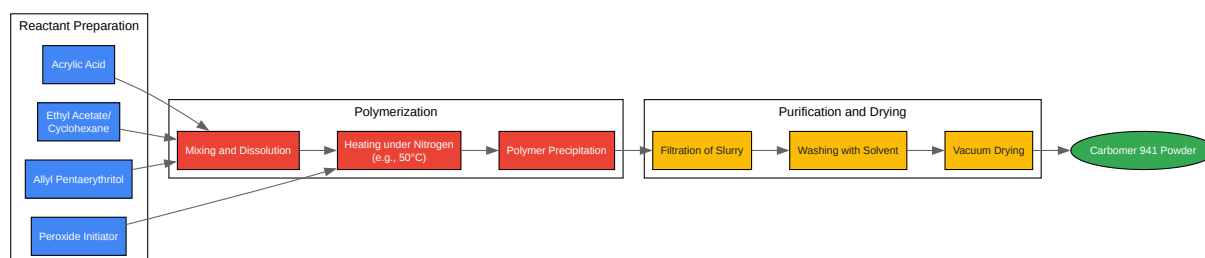
Caption: Schematic representation of **Carbomer 941**'s cross-linked structure.

Synthesis of Carbomer 941

The industrial synthesis of **Carbomer 941** is achieved through free-radical precipitation polymerization. In this process, the monomer (acrylic acid) and cross-linking agent (allyl ethers of pentaerythritol) are dissolved in an organic solvent in which the resulting polymer is insoluble. This causes the polymer to precipitate as it is formed, yielding a fine, fluffy white powder. Historically, benzene was used as the solvent; however, due to safety concerns, it has been replaced by solvent systems such as ethyl acetate and cyclohexane.

Representative Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of **Carbomer 941**.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **Carbomer 941**.

Experimental Protocol: Representative Synthesis

This protocol is a representative example for the laboratory-scale synthesis of a cross-linked polyacrylic acid polymer similar to **Carbomer 941**.

Materials:

- Acrylic acid (monomer)
- Pentaerythritol allyl ether (cross-linker)
- Ethyl acetate (solvent)
- Cyclohexane (co-solvent)
- Di(2-ethylhexyl) peroxydicarbonate (initiator)
- Potassium carbonate (neutralizing agent, optional)
- Nitrogen gas (inert atmosphere)

Procedure:

- In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, dissolve acrylic acid and a small amount of pentaerythritol allyl ether in a mixture of ethyl acetate and cyclohexane. A small amount of potassium carbonate can be added to neutralize a small fraction of the acrylic acid, which may aid in polymer precipitation.
- Purge the reaction vessel with nitrogen for at least 30 minutes to remove oxygen, which can inhibit free-radical polymerization.
- Heat the mixture to approximately 50°C under a continuous nitrogen blanket.
- In a separate container, dissolve the di(2-ethylhexyl) peroxydicarbonate initiator in a small amount of the solvent mixture.
- Slowly add the initiator solution to the reaction vessel over a period of several hours (e.g., 6 hours) while maintaining the temperature at 50°C and stirring continuously.
- As the polymerization proceeds, the insoluble **Carbomer 941** will precipitate from the solvent, forming a slurry.
- After the addition of the initiator is complete, continue to stir the reaction mixture at 50°C for an additional 2-4 hours to ensure complete polymerization.

- Cool the reaction mixture to room temperature.
- Separate the precipitated polymer from the solvent by filtration.
- Wash the polymer cake with fresh solvent (e.g., ethyl acetate or cyclohexane) to remove any unreacted monomer, cross-linker, and initiator.
- Dry the polymer in a vacuum oven at a temperature below its decomposition point (e.g., 80°C) until a constant weight is achieved. The final product is a fine, white, fluffy powder.

Characterization of Carbomer 941

The quality and performance of **Carbomer 941** are determined by several key physical and chemical properties.

Quantitative Data

Property	Typical Value/Range
Carboxylic Acid Content	56.0% - 68.0% (on dried basis)
Viscosity (0.5% neutralized aqueous dispersion)	4,000 - 11,000 mPa·s
Loss on Drying	≤ 2.0%
Residual Benzene	≤ 0.5% (if used in synthesis)

Experimental Protocols: Characterization

3.2.1. Determination of Carboxylic Acid Content (Titration Method)

This method determines the percentage of carboxylic acid groups in the polymer, which is crucial for its neutralizing and thickening properties.

Procedure:

- Accurately weigh a sample of **Carbomer 941** (previously dried in a vacuum at 80°C for 1 hour).
- Disperse the sample in a sufficient volume of distilled water with stirring.

- Titrate the dispersion with a standardized solution of sodium hydroxide (e.g., 0.1 N) to a potentiometric endpoint (e.g., pH 7.5).
- Calculate the percentage of carboxylic acid groups using the following formula:

$$\% \text{ Carboxylic Acid} = (V \times N \times 45.02) / W \times 100$$

Where:

- V is the volume of sodium hydroxide solution consumed in mL.
- N is the normality of the sodium hydroxide solution.
- 45.02 is the molecular weight of the carboxylic acid group (-COOH).
- W is the weight of the **Carbomer 941** sample in mg.

3.2.2. Viscosity Measurement

The viscosity of a neutralized **Carbomer 941** dispersion is a critical performance parameter.

Procedure:

- Prepare a 0.5% (w/w) aqueous dispersion of **Carbomer 941** by slowly adding the polymer to the vortex of stirred deionized water. Avoid clumping by adding the powder in small increments.
- Allow the dispersion to hydrate for a sufficient time (e.g., 1-2 hours) with gentle stirring.
- Neutralize the dispersion to a pH of 7.3-7.8 with a suitable base, such as a 10% sodium hydroxide solution, while stirring gently to avoid trapping air bubbles.
- Allow the neutralized gel to stand for at least 30 minutes to ensure complete hydration and temperature equilibration (25°C).
- Measure the viscosity using a rotational viscometer (e.g., Brookfield type) with a suitable spindle and rotational speed to obtain a torque reading within the instrument's recommended

range. The specific spindle and speed will depend on the viscometer model and the expected viscosity of the gel. For **Carbomer 941**, a spindle with a disk is often specified.

- Record the viscosity reading in millipascal-seconds (mPa·s).

Conclusion

Carbomer 941's unique properties as a rheology modifier are a direct result of its cross-linked polyacrylic acid structure. The synthesis via precipitation polymerization yields a high-purity polymer powder that can be readily dispersed and neutralized to form stable, viscous gels. Careful control of the synthesis parameters and rigorous characterization of the final product are essential to ensure consistent performance in pharmaceutical and cosmetic formulations. This guide provides a foundational understanding of these aspects for professionals in drug development and related scientific fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Carbomer 941 [drugfuture.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Carbomer 941: Chemical Structure and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606477#carbomer-941-chemical-structure-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com